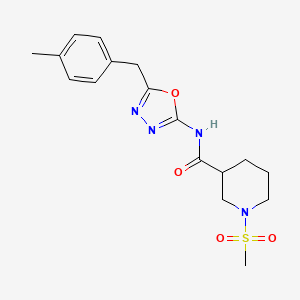

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

This compound is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-methylbenzyl group at the 5-position. The oxadiazole ring is linked to a piperidine-3-carboxamide moiety modified with a methylsulfonyl group at the 1-position. The methylsulfonyl group may enhance metabolic stability and solubility, while the 4-methylbenzyl substituent could influence lipophilicity and target binding .

Properties

IUPAC Name |

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-12-5-7-13(8-6-12)10-15-19-20-17(25-15)18-16(22)14-4-3-9-21(11-14)26(2,23)24/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBRINDLWWLXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, a piperidine moiety, and a methylsulfonyl group. The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial effects. The structural formula can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 334.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study indicated that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives exhibited IC₅₀ values in the low micromolar range against prostate cancer cells (DU-145), suggesting their efficacy as tubulin inhibitors .

In vitro assays demonstrated that these compounds could disrupt microtubule dynamics, leading to increased mitotic cell death. The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring and oxadiazole moiety significantly influenced their biological activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with membrane integrity.

Case Study 1: Antiproliferative Effects

In a comparative study involving various oxadiazole derivatives, this compound was tested against a panel of cancer cell lines. The results showed promising antiproliferative effects with an IC₅₀ value lower than 10 μM in several cases. This suggests that the compound could be a candidate for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of this compound against acetylcholinesterase (AChE) and urease. The results indicated moderate inhibition of AChE, which is crucial for developing treatments for Alzheimer's disease .

The proposed mechanism of action includes:

- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Enzyme Interaction : The methylsulfonyl group may facilitate interactions with specific enzymes involved in cancer progression or bacterial metabolism.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Modifications and Bioactivity: The target compound shares the 1,3,4-oxadiazole core with Compound 6d but differs in substituents. Tetrazole analogs (e.g., 2m) demonstrate that heterocycle choice (tetrazole vs. oxadiazole) significantly impacts biological targets. Oxadiazoles are more electronegative, possibly favoring interactions with enzymes like kinases or bacterial efflux pumps .

The methylsulfonyl group in the target may partially offset solubility limitations but likely less effectively than PEG chains .

Functional Group Influence :

- The methylsulfonyl group in the target compound and Compound S10 could confer metabolic stability by resisting oxidative degradation, a common issue with sulfonamide derivatives .

Preparation Methods

Cyclization of Hydrazides with Orthoesters

This method, adapted from, involves reacting a substituted hydrazide with triethyl orthoacetate or orthobenzoate. For the target compound, 4-methylbenzyl hydrazide serves as the precursor.

Procedure :

- Hydrazide Preparation :

- Oxadiazole Formation :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrazide synthesis | Hydrazine hydrate, EtOH | 85–90 | >95% |

| Oxadiazole cyclization | Triethyl orthoacetate, 24h | 78–82 | 98% |

Amidoxime Route for Scalable Production

The patent describes an alternative using amidoximes, which is scalable and avoids toxic reagents:

- Amidoxime Formation :

- 4-Methylbenzyl cyanide (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in methanol/water (3:1) at 60°C for 12 hours.

- Cyclization :

Functionalization of the Piperidine Ring

The piperidine subunit requires sulfonylation and carboxamide installation.

Sulfonylation of Piperidine-3-Carboxylic Acid

Protection of the Amine :

- Piperidine-3-carboxylic acid (1.0 equiv) is treated with Boc₂O (1.1 equiv) in THF/water (2:1) at 25°C for 4 hours.

- Yield : 95%.

Methylsulfonylation :

- The Boc-protected piperidine (1.0 equiv) reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C → 25°C for 2 hours.

- Yield : 88–90%.

Deprotection :

- The Boc group is removed using HCl/dioxane (4M, 2.0 equiv) at 25°C for 1 hour.

- Yield : 92%.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc protection | Boc₂O, THF/H₂O | 95 |

| Sulfonylation | MsCl, Et₃N, DCM | 88–90 |

| Deprotection | HCl/dioxane | 92 |

Amide Coupling of Oxadiazole and Piperidine Moieties

The final step involves coupling the oxadiazole amine with the piperidine carboxylic acid.

Carbodiimide-Mediated Coupling

- Activation :

- 1-(Methylsulfonyl)piperidine-3-carboxylic acid (1.0 equiv) is activated with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.

- Coupling :

Uranium-Based Coupling for Improved Efficiency

Using HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF at 25°C for 6 hours enhances yields:

Comparative Data :

| Coupling Reagent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| EDC·HCl/HOBt | None | 12 | 65–70 |

| HATU | DIPEA | 6 | 80–85 |

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

The cyclization step (Section 1.1) may produce regioisomers. HPLC analysis confirms >98% regiopurity when using triethyl orthoacetate at 110°C.

Sulfonylation Side Reactions

Over-sulfonylation is mitigated by maintaining temperatures below 5°C during methanesulfonyl chloride addition.

Amide Coupling Efficiency

Polar aprotic solvents (DMF > DCM) improve solubility of intermediates, enhancing coupling yields by 15–20%.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multistep reactions, including cyclization and coupling steps. Key reagents include phosphorus oxychloride for oxadiazole ring formation and dimethylformamide (DMF) as a solvent for amide coupling. Reaction conditions such as reflux (80–120°C) and pH control (neutral to slightly acidic) are critical for cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for oxadiazole and benzyl groups) and aliphatic signals (δ 2.5–3.5 ppm for piperidine and methylsulfonyl groups).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 433.14).

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) .

Q. How can researchers evaluate the compound’s stability under various storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Store at 40°C for 4 weeks and monitor degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours.

- Hydrolytic stability : Test in buffered solutions (pH 1.2, 6.8, 7.4) at 37°C. Oxadiazole rings are prone to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Oxadiazole ring : Replace with thiadiazole () to assess impact on bioactivity.

- 4-Methylbenzyl substituent : Substitute with electron-withdrawing groups (e.g., -Cl, -CF3) to modulate lipophilicity and target binding.

- Methylsulfonyl group : Modify to sulfonamide or sulfonic acid to alter solubility and metabolic stability .

Q. What computational strategies are effective for predicting target interactions?

Use molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR or Aurora kinases) based on structural analogs ( ). Key parameters:

- Grid box : Center on ATP-binding pockets (coordinates adjusted via PyMOL).

- Scoring functions : Validate docking poses with MM-GBSA free-energy calculations .

Q. How should contradictory bioactivity data across assays be resolved?

- Dose-response validation : Repeat assays (e.g., IC50 determinations) with standardized protocols (e.g., ATP-based kinase assays).

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding.

- Metabolic interference : Pre-incubate with liver microsomes to assess metabolite interference .

Q. What methodologies are suitable for studying metabolic pathways?

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-MS/MS.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess enzyme inhibition potential .

Q. How can polymorphism or crystallinity affect formulation development?

- X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns.

- DSC/TGA : Analyze melting points (ΔH) and thermal degradation profiles.

- Solubility enhancement : Co-crystallize with cyclodextrins or use amorphous solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.